molecular formula C17H23NO2 B3829121 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 2645-77-4

3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B3829121
CAS No.: 2645-77-4
M. Wt: 273.37 g/mol
InChI Key: GPYNTJXDUGTLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a 1,4-dihydropyridine-derived acridinedione compound characterized by a bicyclic framework with gem-dimethyl substitutions at the 3- and 6-positions. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound and its derivatives are synthesized via multicomponent reactions involving dimedone, aldehydes, and ammonia sources, often catalyzed by acidic or nano-catalytic systems . Its pharmacological relevance is highlighted by its role as a potent ATP-sensitive potassium (KATP) channel inhibitor, as exemplified by the derivative A-184209 .

Properties

IUPAC Name

3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-16(2)6-12-10(14(19)8-16)5-11-13(18-12)7-17(3,4)9-15(11)20/h18H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYNTJXDUGTLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CC3=C(N2)CC(CC3=O)(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327541
Record name NSC665130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-77-4
Record name NSC665130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield. Advanced techniques such as chromatography and crystallization are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted acridinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, derivatives of acridinedione compounds have shown promise as potential drugs. They may exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand their therapeutic potential and develop effective treatments.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in the development of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • A-184209 (9-(3,4-Dichlorophenyl)-substituted derivative): Exhibits KATP channel inhibition (IC₅₀ = 18 nM) due to its gem-dimethyl groups, which stabilize the bioactive conformation. Removing these groups (as in A-184208) converts it into a channel opener, demonstrating that minor structural changes can invert functional activity .
  • 4-Nitrophenyl Derivatives: Derivatives like 9-(4-nitrophenyl)-substituted acridinedione (NTHA) crystallize in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems, with distinct packing influenced by nitro-group polarity.
  • Methoxyphenyl Derivatives : 9-(4-Methoxyphenyl) variants synthesized via TiO₂ catalysis under microwave irradiation exhibit altered electronic properties, enhancing fluorescence quantum yields for sensor applications .

Substituent Effects on Physicochemical Properties

Compound (Substituent) Melting Point (°C) Yield (%) Key Application Reference
9-Phenyl (2a) 279–280 85 Synthetic intermediate
9-(4-Bromophenyl) (2z) 269–272 90 Antimicrobial studies
9-(4-Nitrophenyl) (NTHA) 190–192 85 Crystallography/Photophysics
9-(3-Cyanophenyl) (7k) N/A 67 Fluoride ion sensing

Catalytic Systems

  • MFRH Catalyst : Enables rapid synthesis (7 min) of 9-phenyl derivatives with 85% yield under solvent-free conditions .
  • Fe₃O₄@Polyaniline-SO₃H : Achieves 90% yield for 9-phenyl derivatives via optimized microwave-assisted protocols, emphasizing recyclability .
  • Bi₂O₃ Nanoparticles: Facilitates reflux-based synthesis (90 min) with ethanol solvent, suitable for large-scale production .

Reaction Efficiency

Method Catalyst Time (min) Yield (%) Reference
Ammonium acetate (Method A) MFRH 7 85
Thiourea (Method B) MFRH 75 85
Microwave irradiation Fe₃O₄@Polyaniline-SO₃H 20 90
Reflux with Bi₂O₃ Bi₂O₃ nanoparticles 90 88

Crystallographic and Spectroscopic Insights

  • NTHA : Orthorhombic crystallization (a = 5.97 Å, b = 18.05 Å) with intramolecular H-bonding stabilizes the acridinedione core .
  • 9-(4-Pyridyl) Derivatives: Monoclinic structures (P2₁/c) with π-stacking interactions enhance thermal stability for material science applications .

Q & A

Q. What are the standard synthetic methodologies for preparing 3,3,6,6-tetramethyl acridinedione derivatives, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a one-pot multicomponent cyclocondensation reaction using substituted aldehydes, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate under solvent-free or catalytic conditions. Key parameters include:

  • Catalyst selection : Thiourea or ammonium acetate accelerates the reaction (yields: 60–95%) .
  • Reaction time : Varies from 5–75 minutes depending on substituent electronic effects (e.g., electron-withdrawing groups reduce reaction time) .
  • Temperature : Typically 80–100°C under solvent-free conditions .
  • Substituent compatibility : Aryl groups (e.g., 4-chlorophenyl, 3-nitrophenyl) are well-tolerated, while sterically bulky groups may require extended reaction times .

Q. How is the structural integrity of synthesized acridinedione derivatives validated?

Methodological Answer: Validation involves a combination of:

  • X-ray crystallography : To confirm the chair conformation of the tetramethylcyclohexane rings and intermolecular hydrogen bonding patterns (e.g., O–H⋯O interactions) .
  • NMR spectroscopy : Key signals include the singlet for tetramethyl groups (δ 1.0–1.3 ppm) and the deshielded NH proton (δ 11.9–12.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 379 for C₂₄H₂₉NO₃) confirm stoichiometry .

Q. What preliminary biological screening approaches are used for acridinedione derivatives?

Methodological Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria and fungi, with MIC values correlated to substituent hydrophobicity (e.g., chloro/nitro groups enhance activity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the cyclocondensation mechanism?

Methodological Answer:

  • Electron-deficient substituents (e.g., –NO₂, –Cl): Accelerate the reaction via stabilization of the imine intermediate, reducing activation energy (yields >90% in 10–15 minutes) .
  • Steric hindrance : Ortho-substituted aryl groups (e.g., 2-nitrophenyl) may lead to side reactions (e.g., Friedel-Crafts alkylation) unless rigorously controlled .
  • Kinetic studies : Monitoring via in-situ FT-IR or HPLC-MS reveals a two-step mechanism: (1) Knoevenagel condensation, (2) cyclization .

Q. How can contradictory data between X-ray crystallography and solution-phase spectroscopy be resolved?

Methodological Answer:

  • Dynamic effects in solution : For example, NH tautomerism observed in NMR (δ 11.9 ppm) but fixed in X-ray structures due to crystal packing .
  • Disordered conformers : In crystal structures, cyclohexenone rings may exhibit disorder (occupancy ratios refined to 0.746:0.254), while NMR averages these states .

Q. What strategies optimize supramolecular interactions for crystal engineering applications?

Methodological Answer:

  • Halogen bonding : Bromine substituents (e.g., in 9-(3-bromophenyl) derivatives) form C–Br⋯π interactions (3.56 Å) and O⋯Br contacts (3.34 Å), stabilizing layered architectures .
  • Hydrogen-bonding networks : Classical O–H⋯O chains (C(9) motif) and non-classical C–H⋯π interactions enhance thermal stability (decomposition >300°C) .

Q. How can computational modeling predict substituent effects on photophysical properties?

Methodological Answer:

  • DFT calculations : HOMO-LUMO gaps (e.g., 3.2–3.8 eV) correlate with fluorescence intensity; electron-withdrawing groups reduce band gaps .
  • Molecular docking : Predicts binding affinities to DNA via intercalation (e.g., acridine core π-stacking with base pairs) .

Critical Analysis of Contradictions

  • Discrepancy in melting points : Derivatives with meta-substituents (e.g., 3-nitrophenyl) show lower mp (190–192°C) vs. para-substituted analogs (297–299°C) due to reduced symmetry and packing efficiency .
  • Biological activity vs. hydrophobicity : While chloro groups enhance antimicrobial activity, overly hydrophobic derivatives (e.g., naphthyl) exhibit reduced solubility, limiting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 2
Reactant of Route 2
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.